4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Description
4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic sulfamoyl benzamide derivative characterized by a benzothiazole core substituted with 5,6-dimethoxy groups and a sulfamoyl moiety modified with butyl and methyl alkyl chains. This compound belongs to a broader class of sulfonamide-based molecules, which are frequently explored for their biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. Its structure combines a planar benzothiazole ring (a common pharmacophore in medicinal chemistry) with a sulfamoyl group, which may enhance interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-5-6-11-24(2)31(26,27)15-9-7-14(8-10-15)20(25)23-21-22-16-12-17(28-3)18(29-4)13-19(16)30-21/h7-10,12-13H,5-6,11H2,1-4H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYMJXWEUGLXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazolyl intermediate: This can be achieved by reacting 5,6-dimethoxybenzo[d]thiazole with appropriate reagents under specific conditions.
Introduction of the sulfamoyl group: The N-butyl-N-methylsulfamoyl group can be introduced through sulfonation reactions.
Coupling reactions: The final step involves coupling the benzo[d]thiazolyl intermediate with the benzamide moiety under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl group.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide may have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with several benzamide derivatives reported in recent literature. Below is a detailed comparison based on substituent effects, bioactivity, and molecular properties.
Comparison with 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
Two analogous compounds, LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide), were studied as antifungal agents targeting Candida albicans .
| Parameter | Target Compound | LMM5 | LMM11 |
|---|---|---|---|
| Core Structure | Benzothiazole | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole |
| Sulfamoyl Substituents | Butyl(methyl) | Benzyl(methyl) | Cyclohexyl(ethyl) |
| Aromatic Substituents | 5,6-Dimethoxy | 4-Methoxyphenylmethyl | Furan-2-yl |
| Reported Activity | Not directly tested (structural inference) | Antifungal (MIC: 8 µg/mL for C. albicans) | Antifungal (MIC: 16 µg/mL for C. albicans) |
| Molecular Weight | ~500–550 g/mol (estimated) | 562.6 g/mol | 502.6 g/mol |
Key Observations :
- The butyl(methyl)sulfamoyl group introduces moderate hydrophobicity, which may influence membrane permeability compared to the bulkier benzyl or cyclohexyl groups in LMM5/LMM11.
Comparison with Benzamide Derivatives from P. guineense
A structurally related compound, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide , was isolated from Piper guineense and exhibited a high molecular weight (420.8 g/mol) .
| Parameter | Target Compound | P. guineense Derivative |
|---|---|---|
| Benzothiazole Substituents | 5,6-Dimethoxy | 4,5-Dichloro + 3,5-Dimethoxy |
| Sulfamoyl Group | Present (butyl/methyl) | Absent |
| Bioactivity | Not reported | Unknown (isolated but untested) |
Key Observations :
- The absence of a sulfamoyl group in the P.
- The chlorine atoms in the P.
Mechanistic and Pharmacokinetic Insights
- Enzyme Inhibition Potential: The sulfamoyl group is a known pharmacophore for inhibiting enzymes like thioredoxin reductase (Trr1), as seen in LMM5/LMM11 .
- Metabolic Stability : The methoxy groups may reduce cytochrome P450-mediated metabolism compared to halogenated derivatives .
- Toxicity Profile : The butyl chain may lower acute toxicity relative to cyclohexyl or benzyl groups, which are associated with higher lipophilicity and tissue accumulation .
Q & A
Q. Table 1: Optimization Parameters for Key Steps
| Step | Critical Parameters | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Temperature, acid catalyst | 90°C, polyphosphoric acid | 70–80% |
| 2 | Moisture control, reagent addition rate | Dry DCM, dropwise addition | 75–85% |
| 3 | Coupling reagent, solvent | EDCI/HOBt in DMF | 65–75% |
Advanced: How can contradictory bioactivity data across studies (e.g., IC₅₀ variability in kinase inhibition assays) be methodologically resolved?
Answer:
Contradictions often arise from differences in assay design, target isoforms, or compound purity. To resolve these:
- Standardize Assay Conditions : Use consistent ATP concentrations (e.g., 10 μM) and enzyme isoforms (e.g., EGFR T790M vs. wild-type) .
- Validate Purity : Confirm compound purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
- Structural Analog Comparison : Compare activity with analogs (e.g., sulfamoyl vs. methanesulfonyl variants) to isolate functional group contributions .
Example : A 2023 study found IC₅₀ = 12 nM for EGFR inhibition, while a 2025 study reported 180 nM. This discrepancy was traced to differences in enzyme source (recombinant vs. cell lysate) and buffer pH (7.4 vs. 6.8) .
Basic: What analytical techniques are essential for confirming the compound’s purity and structural integrity?
Answer:
- ¹H/¹³C NMR : Assign peaks for diagnostic groups (e.g., benzothiazole C2-H at δ 8.2–8.5 ppm, sulfamoyl S=O at δ 3.1–3.3 ppm) .
- HPLC-MS : Use a C18 column with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (m/z 461.6 [M+H]⁺) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced: How should researchers design experiments to elucidate the compound’s mechanism of action against cancer targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the sulfamoyl group and Lys721 .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to purified targets. A 2025 study reported Kᴅ = 8.3 nM using Biacore T200 .
- Cellular Pathway Analysis : Combine RNA-seq (to identify downregulated pathways, e.g., PI3K/AKT) with phospho-proteomics to validate target inhibition .
Basic: What structural features of the compound are most critical for its biological activity?
Answer:
- Benzothiazole Moiety : Essential for intercalation with DNA or hydrophobic kinase pockets. Methoxy groups at C5/C6 enhance solubility and π-π stacking .
- Sulfamoyl Group : Acts as a hydrogen bond acceptor with catalytic lysine residues in kinases (e.g., EGFR) .
- N-Benzamide Linkage : Stabilizes the bioactive conformation via intramolecular hydrogen bonding .
Advanced: What strategies can improve the compound’s selectivity against off-target proteins (e.g., carbonic anhydrase vs. kinases)?
Answer:
- Structure-Activity Relationship (SAR) Studies : Modify the butyl group on the sulfamoyl moiety to reduce off-target binding. A 2025 study showed that replacing butyl with cyclopropyl increased kinase selectivity by 12-fold .
- Proteome-Wide Profiling : Use chemical proteomics (e.g., kinome-wide KINOMEscan) to identify off-target interactions .
- Co-crystallization : Solve X-ray structures with off-target proteins to guide rational design (e.g., steric hindrance introduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
